![molecular formula C8H7ClN2O B6591061 3-Chloro-7-methoxy-1H-indazole CAS No. 1260758-52-8](/img/structure/B6591061.png)
3-Chloro-7-methoxy-1H-indazole
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Overview
Description
3-Chloro-7-methoxy-1H-indazole is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In
Scientific Research Applications
a. Anticancer Properties:
- Indazole derivatives exhibit promising anticancer activity. For instance, ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate demonstrated antiarthritic effects at low doses .
- 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide effectively inhibited cell growth against colon and melanoma cell lines .
- Indazoles can act as selective inhibitors. They are employed in the treatment of respiratory diseases by targeting phosphoinositide 3-kinase δ .
Chemical Biology and Receptor Agonists
- Researchers have designed and synthesized new 1H-indazole compounds as β3-adrenergic receptor (β3-AR) agonists . These compounds hold potential for therapeutic applications .
Synthetic Approaches
Efforts have been made to develop synthetic strategies for indazoles. Some notable approaches include:
Mechanism of Action
Target of Action
3-Chloro-7-methoxy-1H-indazole is a derivative of the heterocyclic compound indazole . Indazole and its derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The primary targets of indazole derivatives are often associated with these biological activities. For instance, some indazole derivatives have been found to inhibit cell growth, particularly in colon and melanoma cell lines .
Mode of Action
The mode of action of 3-Chloro-7-methoxy-1H-indazole is likely to involve interactions with its targets that lead to changes in cellular processes. For example, some indazole derivatives have been found to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . The specific interactions and changes caused by 3-Chloro-7-methoxy-1H-indazole would depend on its specific targets and the biochemical pathways it affects.
Biochemical Pathways
Indazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and cancer . The specific pathways affected by 3-Chloro-7-methoxy-1H-indazole would depend on its specific targets.
Result of Action
The result of the action of 3-Chloro-7-methoxy-1H-indazole would be changes at the molecular and cellular levels that reflect its mode of action and the biochemical pathways it affects. For example, if this compound acts as an inhibitor of cell growth, the result could be a decrease in the proliferation of certain types of cells .
properties
IUPAC Name |
3-chloro-7-methoxy-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)10-11-8(5)9/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSNKVTWKGSQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(NN=C21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-7-methoxy-1H-indazole |
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